5-phenyl-1H-pyrrole-3-carboxylic Acid

Catalog No.
S3395617
CAS No.
161958-62-9
M.F
C11H9NO2
M. Wt
187.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-phenyl-1H-pyrrole-3-carboxylic Acid

CAS Number

161958-62-9

Product Name

5-phenyl-1H-pyrrole-3-carboxylic Acid

IUPAC Name

5-phenyl-1H-pyrrole-3-carboxylic acid

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

InChI

InChI=1S/C11H9NO2/c13-11(14)9-6-10(12-7-9)8-4-2-1-3-5-8/h1-7,12H,(H,13,14)

InChI Key

WAFBZFQDBQWSHS-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC(=CN2)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CN2)C(=O)O

Medicinal Chemistry

Material Science

In material science, “5-phenyl-1H-pyrrole-3-carboxylic Acid” can be used in the synthesis of polymeric materials and as a material for the preparation of optical sensors.

Biomedical Field

“5-phenyl-1H-pyrrole-3-carboxylic Acid” has also shown potential in the biomedical field as its antitumor, antiviral, and antibacterial activities make it a promising compound for several biomedical applications.

Antipsychotic Drugs

Pyrrole ring system is known to have many biological properties such as antipsychotic . The marketed drugs containing a pyrrole ring system are known to have many biological properties such as antipsychotic .

β-adrenergic Antagonist

Pyrrole derivatives are also used as β-adrenergic antagonists . These compounds are used to manage conditions like hypertension, angina, and arrhythmias .

Anticancer Drugs

Pyrrole derivatives have been found to have anticancer properties . They have been used in the treatment of leukemia, lymphoma, and myelofibrosis .

Anti-Inflammatory and Analgesic Activity

Benzoylpyrrolopyrrole carboxylic acid series of compounds, which are similar to “5-phenyl-1H-pyrrole-3-carboxylic Acid”, possess high anti-inflammatory and analgesic activity . Among these, the p-methoxy derivative of 5-benzoyl-1,2-dihydro-3H-pyrrolo-[1,2-α]pyrrole-1-carboxylic acid and 4-vinylbenzoyl derivatives were found to be the most potent .

Antifungal Activity

Pyrrole derivatives have also been found to have antifungal properties . They have been used in the treatment of various fungal infections .

Antiprotozoal Activity

Pyrrole derivatives are known to have antiprotozoal properties . They have been used in the treatment of diseases caused by protozoa .

5-phenyl-1H-pyrrole-3-carboxylic acid is an organic compound characterized by its pyrrole ring structure, which is a five-membered aromatic ring containing nitrogen. Its molecular formula is C12H11NO2C_{12}H_{11}NO_2 and it has a molecular weight of approximately 201.22 g/mol. The compound is notable for its carboxylic acid functional group at the third position of the pyrrole ring, contributing to its chemical reactivity and potential biological activity .

The reactivity of 5-phenyl-1H-pyrrole-3-carboxylic acid can be attributed to the presence of both the pyrrole ring and the carboxylic acid group. Key reactions include:

  • Decarboxylation: Under certain conditions, the carboxylic acid group can be removed, leading to the formation of a substituted pyrrole.
  • Esterification: The carboxylic acid can react with alcohols to form esters, which are often more lipophilic and may exhibit different biological properties.
  • Nucleophilic Substitution: The nitrogen atom in the pyrrole ring can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

Research indicates that 5-phenyl-1H-pyrrole-3-carboxylic acid exhibits various biological activities. It has shown potential as an anti-inflammatory agent and may possess antimicrobial properties. The compound's ability to interact with biological targets makes it a candidate for further pharmacological studies .

Several synthesis methods have been reported for 5-phenyl-1H-pyrrole-3-carboxylic acid:

  • Condensation Reactions: Utilizing aldehydes and amines in the presence of an acid catalyst can yield pyrrole derivatives.
  • Cyclization Techniques: Starting materials such as phenylacetic acid and appropriate nitrogen sources can be cyclized to form the pyrrole ring.
  • Functional Group Modification: Existing pyrrole derivatives can be modified through selective reactions to introduce the carboxylic acid group at the desired position.

5-phenyl-1H-pyrrole-3-carboxylic acid finds applications across various fields:

  • Pharmaceuticals: Due to its biological activity, it is explored for drug development, particularly in anti-inflammatory and antimicrobial therapies.
  • Materials Science: Its unique structure allows for incorporation into polymers and other materials, potentially enhancing their properties.
  • Organic Synthesis: As a building block, it serves in synthesizing more complex organic molecules.

Interaction studies have focused on how 5-phenyl-1H-pyrrole-3-carboxylic acid interacts with various biological systems. Preliminary findings suggest that it may influence enzyme activity or receptor binding, indicating its potential as a lead compound in drug discovery . Further research is required to elucidate its mechanisms of action.

5-phenyl-1H-pyrrole-3-carboxylic acid shares structural similarities with several other compounds. Here are some comparisons highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acidC12H11NO2C_{12}H_{11}NO_2Methyl substitution enhances lipophilicity
2-methyl-1-(3-morpholinopropyl)-5-phenyl-1H-pyrrole-3-carboxylic acidC19H24N2O3C_{19}H_{24}N_2O_3Contains morpholine moiety, increasing solubility
Ethyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylateC14H15NO2C_{14}H_{15}NO_2Ethyl ester form, differing in reactivity
1-(3-Ethoxypropyl)-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acidC17H21NO3C_{17}H_{21}NO_3Ethoxy substitution alters physical properties

The uniqueness of 5-phenyl-1H-pyrrole-3-carboxylic acid lies in its specific arrangement of functional groups and its potential biological activities, making it a valuable compound for further research and application in various fields .

XLogP3

1.9

Dates

Modify: 2023-08-19

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